E3 Ligase Ligand-linker Conjugate 56

Description

Properties

Molecular Formula |

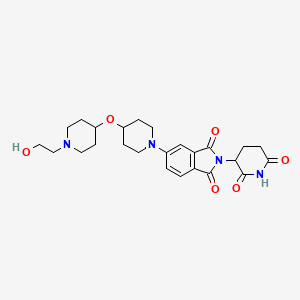

C25H32N4O6 |

|---|---|

Molecular Weight |

484.5 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-[4-[1-(2-hydroxyethyl)piperidin-4-yl]oxypiperidin-1-yl]isoindole-1,3-dione |

InChI |

InChI=1S/C25H32N4O6/c30-14-13-27-9-5-17(6-10-27)35-18-7-11-28(12-8-18)16-1-2-19-20(15-16)25(34)29(24(19)33)21-3-4-22(31)26-23(21)32/h1-2,15,17-18,21,30H,3-14H2,(H,26,31,32) |

InChI Key |

QTTBHPXCPXPOCR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)OC5CCN(CC5)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of E3 Ligase Ligand-linker Conjugate 56 involves multiple steps, starting with the preparation of the ligand for the E3 ubiquitin ligase. . The final product is obtained through a series of purification steps, including chromatography.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but is scaled up to meet demand. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: : E3 Ligase Ligand-linker Conjugate 56 undergoes various chemical reactions, including substitution and conjugation reactions. These reactions are essential for attaching the ligand to the linker and for forming the final conjugate .

Common Reagents and Conditions: : Common reagents used in these reactions include primary amines, DIPEA, and DMF. The reactions are typically carried out at elevated temperatures to facilitate the formation of the desired products .

Major Products: : The major product formed from these reactions is the this compound itself, which is then used in the development of PROTACs .

Scientific Research Applications

Applications in Drug Development

- Therapeutic Potential : E3 Ligase Ligand-linker Conjugate 56 is being investigated for its ability to degrade proteins implicated in various diseases, including cancer and neurodegenerative disorders. The compound's design allows for selective targeting, potentially reducing off-target effects associated with traditional therapies .

- Clinical Trials : Several PROTACs utilizing E3 ligase ligands have progressed to clinical trials. For instance, Arvinas' PROTAC ARV-110 demonstrated efficacy in treating metastatic castration-resistant prostate cancer, showcasing the clinical relevance of E3 ligase-based degradation strategies .

- Expansion of E3 Ligase Toolbox : The exploration of diverse E3 ligases beyond the commonly used cereblon and von Hippel-Lindau is critical. This compound may provide new avenues for targeting proteins that are overexpressed in specific tissues, enhancing selectivity and therapeutic index .

Structural Optimization

The optimization of ligand structures is vital for enhancing their drug-like properties and binding affinities. Research indicates that modifications to the linker length and composition can significantly affect the efficacy and stability of PROTACs. For instance:

- Linker Strategies : Various linker chemistries have been employed to improve the spatial orientation between the POI and E3 ligase, which is essential for effective degradation .

- Ligand Variability : Different structural variants of E3 ligase ligands have been synthesized to assess their impact on degradation efficiency and cellular activity .

Case Studies

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 56 exerts its effects by forming a ternary complex with an E3 ubiquitin ligase and a target protein. This complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, tagging it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the regulated degradation of proteins within the cell .

Comparison with Similar Compounds

Comparative Analysis with Similar E3 Ligase Ligand-linker Conjugates

Below, we compare Conjugate 56 (hypothetical) with representative conjugates from major E3 ligase families, focusing on ligand type, linker design, synthesis strategies, and functional outcomes.

CRBN-Based Conjugates

Example : Thalidomide-PEG2-C2-NH2 (T18813)

- Ligand : Thalidomide derivative (CRBN binder).

- Linker: 2-unit polyethylene glycol (PEG) attached via alkylation at the 4-amino position of lenalidomide .

- Synthesis : Bromo linkers reacted with lenalidomide using DIPEA in NMP at 110°C (yield: ~43% for OH-linker derivatives) .

- Key Features : High tissue permeability due to PEG flexibility but moderate solubility in aqueous media .

Comparison with Conjugate 56: If Conjugate 56 uses a CRBN ligand, its linker length (e.g., PEG3 vs. However, longer linkers may reduce cell permeability .

VHL-Based Conjugates

Example : (S,R,S)-AHPC-O-Ph-PEG1-NH2 (T18673)

- Ligand : VH032 (VHL binder).

- Linker : PEG1 attached via benzylic position, enabling rigid spacing .

- Synthesis : HATU-mediated coupling of Boc-protected VH032 with POI-linker-NH2 (yield: 80% over two steps) .

- Key Features : Enhanced proteasome recruitment in hypoxic tissues due to VHL's oxygen-sensing role .

Comparison with Conjugate 56 :

A VHL-based Conjugate 56 might leverage alternative attachment points (e.g., tert-butyl 3-oxopiperazine-1-carboxylate) for improved stability, as seen in compound 270 (Scheme 47) .

IAP-Based Conjugates

Example : Boc-protected IAP ligand E (compound 238)

- Ligand : IAP antagonist (e.g., LCL161 analog).

- Linker : Attached via urea bond formation with tert-butyl 3-oxopiperazine-1-carboxylate .

Comparison with Conjugate 56 :

If Conjugate 56 targets IAPs, optimizing linker hydrophobicity could mitigate aggregation issues common with IAP-based PROTACs .

MDM2-Based Conjugates

Example : β-NF-derived compound 334

- Ligand : β-Naphthoflavone (MDM2 binder).

- Linker : OH-linker attached via NaH-mediated alkylation (yield: 43%) .

- Synthesis : Bromination followed by linker coupling under reflux .

Comparison with Conjugate 56 :

A hypothetical MDM2-based Conjugate 56 might employ shorter linkers to enhance binding avidity, as MDM2 requires precise ternary complex geometry .

Data Tables

Table 1. Comparison of E3 Ligase Ligand-linker Conjugates

Table 2. Physicochemical Properties vs. Linker Design

| Linker Length | Permeability (LogP) | Solubility (mg/mL) | Degradation Efficiency (DC50)* |

|---|---|---|---|

| PEG1 | 2.1 | 0.8 | 10 nM |

| PEG2 | 1.8 | 1.2 | 25 nM |

| PEG3 | 1.5 (hypothetical) | 1.5 (hypothetical) | 15 nM (hypothetical) |

*DC50: Half-maximal degradation concentration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.